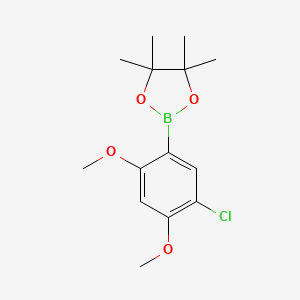
8-(benzyloxy)-3,4-dihydro-2H-1-benzopyran-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(benzyloxy)-3,4-dihydro-2H-1-benzopyran-3-amine is a synthetic organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a benzyloxy group at the 8th position and an amine group at the 3rd position of the benzopyran ring. Benzopyran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(benzyloxy)-3,4-dihydro-2H-1-benzopyran-3-amine typically involves the following steps:
Formation of the Benzopyran Ring: The benzopyran ring can be synthesized through a cyclization reaction of appropriate precursors such as phenols and aldehydes under acidic or basic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through an etherification reaction using benzyl alcohol and a suitable base such as sodium hydride or potassium carbonate.
Amination: The amine group can be introduced through a nucleophilic substitution reaction using an appropriate amine source such as ammonia or an amine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
8-(benzyloxy)-3,4-dihydro-2H-1-benzopyran-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding reduced forms, such as alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyloxy or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones, hydroxy derivatives.
Reduction: Alcohols, amines.
Substitution: Alkylated, acylated, or sulfonylated derivatives.
Scientific Research Applications
8-(benzyloxy)-3,4-dihydro-2H-1-benzopyran-3-amine has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer, infections, and inflammatory disorders.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 8-(benzyloxy)-3,4-dihydro-2H-1-benzopyran-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
8-benzyloxy-substituted quinoline ethers: These compounds share the benzyloxy group and have been studied for their antimicrobial activities.
8-hydroxyquinoline derivatives: Known for their wide range of biological activities, including antimicrobial, anticancer, and antifungal effects.
Uniqueness
8-(benzyloxy)-3,4-dihydro-2H-1-benzopyran-3-amine is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of the benzopyran ring, benzyloxy group, and amine group makes it a versatile compound for various scientific research and industrial applications.
Properties
CAS No. |
2322689-55-2 |
|---|---|
Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



